molecular formula C20H22FNO4 B2621422 N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4,5-trimethoxybenzamide CAS No. 1049388-29-5

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4,5-trimethoxybenzamide

Cat. No. B2621422
CAS RN: 1049388-29-5
M. Wt: 359.397
InChI Key: MJSNOVLKFNMKDD-UHFFFAOYSA-N
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Description

The compound “N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4,5-trimethoxybenzamide” is a complex organic molecule. It contains a benzamide group (a benzene ring attached to a carboxamide), a cyclopropyl group (a three-membered carbon ring), and a fluorophenyl group (a benzene ring with a fluorine atom). The 3,4,5-trimethoxy refers to three methoxy groups (-OCH3) attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The cyclopropyl group would introduce strain into the molecule, while the fluorophenyl group would likely be involved in pi stacking interactions. The trimethoxybenzamide group could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom could increase its lipophilicity, while the carboxamide group could allow for hydrogen bonding .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s intended to be a drug, its mechanism of action would depend on its specific biological target .

properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO4/c1-24-16-10-13(11-17(25-2)18(16)26-3)19(23)22-12-20(8-9-20)14-4-6-15(21)7-5-14/h4-7,10-11H,8-9,12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSNOVLKFNMKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4,5-trimethoxybenzamide

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